1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-17-6-8-18(9-7-17)29-13-12-28(24(29)31)16-23(30)27-11-10-19(15-27)32-22-14-25-20-4-2-3-5-21(20)26-22/h2-9,14,19H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHFAMAHBPVTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one, with the molecular formula C24H25N5O3 and a molecular weight of 431.496 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features an imidazolidinone core, which is known for its potential in pharmacological applications. The presence of a quinoxaline moiety enhances its biological profile, making it a candidate for various therapeutic uses.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H25N5O3 |
| Molecular Weight | 431.496 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Recent studies have indicated that imidazolidinone derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer models, suggesting potential as an anticancer agent .
Antimicrobial Properties
The compound's biological activity extends to antimicrobial effects. Similar imidazolidinone derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, positioning them as candidates for further development in antimicrobial therapy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The imidazolidinone core may interact with specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The quinoxaline moiety can facilitate binding to various receptors, potentially modulating signaling pathways associated with cancer and microbial infections.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several imidazolidinone derivatives. The results showed that compounds similar to this compound exhibited IC50 values ranging from 5 to 15 µM against MCF7 (breast cancer) and HT29 (colon cancer) cell lines, indicating potent anticancer activity .
Study 2: Antimicrobial Effects
In another investigation, the antimicrobial efficacy of related compounds was assessed using the disk diffusion method against E. coli and Bacillus subtilis. The study found that certain derivatives displayed zones of inhibition comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound’s closest structural analogs are summarized below:
Structure-Activity Relationships (SAR)
- Quinoxaline Substitution: The quinoxaline ring’s electron-deficient π-system enhances DNA-binding affinity, critical for antimicrobial and antitumor activity .
- Linker Flexibility: The 2-oxoethyl linker in the target compound may improve conformational adaptability compared to rigid ethyl bridges in oxazolidinone analogs .
- Aryl Group Influence : The 4-methylphenyl group could enhance lipophilicity and membrane permeability relative to fluorophenyl or chlorophenyl substituents in analogs .
Q & A
Q. Key Characterization Tools :
- FT-IR : Confirm carbonyl (C=O) stretches (~1670–1740 cm⁻¹) and NH/OH groups (~3200–3400 cm⁻¹) .
- NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm), pyrrolidine/imidazolidinone CH₂ groups (δ 2.5–4.0 ppm), and quinoxaline protons (δ 8.0–9.0 ppm) .
How can researchers optimize reaction yields for the ethyl linker connecting the imidazolidinone and pyrrolidine-quinoxaline groups?
Q. Advanced Research Focus
- Reagent Selection : Use LiAlH₄ or NaBH₄ for controlled reduction of ketones to prevent over-reduction .
- Coupling Conditions : Employ EDCI/HOBt for amide bond formation between the imidazolidinone and ethyl-pyrrolidine intermediates, ensuring minimal racemization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity for SN2 substitutions at the ethyl linker .
- Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography .
Data-Driven Example :
In analogous compounds, adjusting reaction time from 12h to 24h increased yields from 65% to 85% for ethyl-linked intermediates .
What methods are critical for analyzing structural contradictions in NMR data for this compound?
Q. Basic Research Focus
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for the quinoxaline-pyrrolidine and imidazolidinone regions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidine ring conformation) and confirm bond angles .
- DEPT-135 : Differentiate CH₃ (4-methylphenyl) and CH₂ groups in the ethyl linker .
Case Study :
In a related imidazolidin-4-one derivative, HMBC correlations confirmed the connectivity between the pyrrolidine nitrogen and the ethyl carbonyl group .
How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents on the quinoxaline (e.g., electron-withdrawing groups) or the 4-methylphenyl group (e.g., halogens) to assess impacts on bioactivity .
- In Vitro Assays : Test analogs for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence polarization assays .
- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to targets like PARP-1 or DNA gyrase .
Contradiction Note :
While some studies prioritize quinoxaline modifications for antimicrobial activity , others emphasize the ethyl linker’s role in antioxidant properties .
What protocols ensure stability assessment of this compound under physiological conditions?
Q. Basic Research Focus
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for imidazolidinones) .
- Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation .
Key Finding :
In related thiazolidinones, acidic conditions (pH <3) caused hydrolysis of the 2-oxo group, while neutral/basic conditions preserved stability .
How can computational methods predict the biological targets of this compound?
Q. Advanced Research Focus
- Pharmacophore Modeling : Generate 3D pharmacophores using MOE or Schrödinger to identify potential targets (e.g., kinases, GPCRs) .
- Molecular Dynamics (MD) : Simulate binding to quinoxaline-binding pockets (e.g., HIF-1α) over 100ns to assess stability .
- ADMET Prediction : Use SwissADME to evaluate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Validation :
For a structurally similar compound, docking scores correlated with experimental IC₅₀ values (R² = 0.89) against PI3Kα .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
